Calenzanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

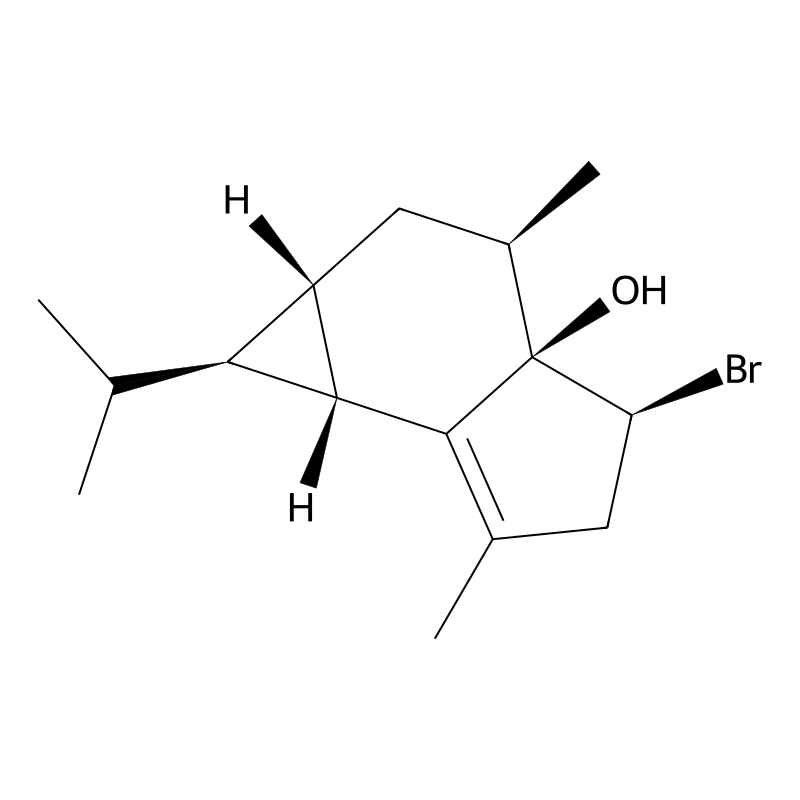

Calenzanol is a unique sesquiterpene isolated from the red seaweed Laurencia microcladia, found in the Bay of Calenzana, Elba Island. It is recognized as the first member of a new class of sesquiterpenes known as calenzananes, characterized by a distinct carbon skeleton that differentiates it from other sesquiterpenes. This compound has garnered attention due to its structural novelty and potential biological activities, which are still being explored .

Research indicates that calenzanol exhibits a range of biological activities. It has been reported to possess cytotoxic properties, making it a candidate for further investigation in cancer research. Additionally, it shows anti-inflammatory, antifungal, antimalarial, and antimycobacterial activities. These diverse biological effects suggest that calenzanol could play a significant role in pharmaceutical applications, particularly in developing new therapeutic agents .

Synthesis of calenzanol can be achieved through several methods, including:

- Isolation from Natural Sources: The primary method involves extracting calenzanol from Laurencia microcladia using organic solvents followed by chromatographic techniques to purify the compound.

- Chemical Synthesis: Researchers have explored synthetic pathways involving starting materials like 6-methylhept-5-en-2-one and thiophenol, utilizing reagents such as trimethylchlorosilane in chloroform under nitrogen conditions to yield calenzanol with reasonable efficiency .

Calenzanol's potential applications span several fields:

- Pharmaceuticals: Due to its cytotoxic and antimicrobial properties, calenzanol is being studied for its potential use in developing new drugs.

- Cosmetics: Its anti-inflammatory and antifungal properties make it a candidate for incorporation into cosmetic formulations.

- Agriculture: The compound's antifeedant activity suggests possible applications in pest control strategies .

Interaction studies involving calenzanol have primarily focused on its biological effects against various pathogens and cancer cells. For example, studies have demonstrated its ability to inhibit the growth of certain fungi and bacteria, indicating potential uses in treating infections. Additionally, preliminary research suggests that calenzanol may interact synergistically with other compounds to enhance its therapeutic effects .

Calenzanol shares structural and functional similarities with several other sesquiterpenes. Below is a comparison highlighting its uniqueness:

| Compound Name | Source | Key Features | Unique Aspects |

|---|---|---|---|

| Elatol | Laurencia spp. | Exhibits antifungal activity | Contains a different carbon skeleton than calenzanol |

| Aplysinol | Aplysia spp. | Known for neuroprotective properties | Different structural framework |

| Isoobtusol | Laurencia majuscula | Displays anti-inflammatory effects | Shares some structural characteristics but differs in bioactivity |

| Guaiazulene | Various plants | Notable for its blue color and aromatic properties | Different functional groups compared to calenzanol |

Calenzanol's distinct carbon skeleton classifies it uniquely among sesquiterpenes, setting it apart from these similar compounds while contributing to its unique biological activities .